molecular formula C22H21ClN2O4S2 B6520607 N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide CAS No. 896323-29-8

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide

Cat. No.: B6520607
CAS No.: 896323-29-8
M. Wt: 477.0 g/mol
InChI Key: ONDNITIDHLOHNH-UHFFFAOYSA-N
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Description

The compound N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide is a sulfonamide-containing derivative featuring a thiophene ring, a chlorinated benzene sulfonyl group, and an ethanediamide linker.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S2/c23-17-8-10-18(11-9-17)31(28,29)20(19-7-4-14-30-19)15-25-22(27)21(26)24-13-12-16-5-2-1-3-6-16/h1-11,14,20H,12-13,15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDNITIDHLOHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide, also referred to as G856-4413, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound’s molecular formula is C22H21ClN2O4S2C_{22}H_{21}ClN_{2}O_{4}S_{2}, with a molecular weight of approximately 440.0 g/mol. The presence of chlorobenzenesulfonyl and thiophene moieties contributes to its pharmacological potential. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC22H21ClN2O4S2
Molecular Weight440.0 g/mol
IUPAC NameThis compound
CAS Number896318-56-2

Anticancer Properties

Recent studies have indicated that compounds similar to G856-4413 exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with similar sulfonamide structures have shown promising results in inhibiting tumor growth through apoptosis induction. A study demonstrated that the introduction of a sulfonamide group enhances the compound's ability to interact with cellular targets, leading to increased anticancer activity .

Antimicrobial Activity

G856-4413 has also been evaluated for its antimicrobial properties. Research indicates that compounds containing thiophene and sulfonamide groups can inhibit bacterial growth effectively. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The proposed mechanisms underlying the biological activity of G856-4413 include:

  • Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for enzymes involved in folic acid synthesis, which is crucial for bacterial growth.
  • Apoptosis Induction : In cancer cells, the compound may activate intrinsic apoptotic pathways, leading to cell death.
  • Receptor Modulation : The compound could interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Study 1: Anticancer Efficacy

A recent investigation assessed the efficacy of G856-4413 against breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of 12 µM after 48 hours of treatment. Flow cytometry analysis revealed significant apoptosis induction characterized by increased Annexin V positivity .

Study 2: Antimicrobial Testing

In another study, G856-4413 was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent .

Scientific Research Applications

Medicinal Chemistry

The compound is included in various screening libraries aimed at drug discovery. Its structural characteristics suggest potential applications in:

  • Antiviral Research : G856-4413 is part of an antiviral library containing over 67,000 compounds, indicating its relevance in the search for antiviral agents .
  • Cancer Treatment : The compound's ability to interact with specific biological targets may allow it to modulate inflammatory responses or inhibit tumor growth. Experimental data from related compounds suggest effectiveness in these areas.

The presence of the thiophene moiety and sulfonamide group enhances the compound's interaction with biological targets. Potential applications include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Its structure allows for interactions with various receptors, potentially leading to therapeutic effects in diseases characterized by inflammation or uncontrolled cell growth.

Synthesis and Mechanism of Action

The synthesis of G856-4413 typically involves:

  • Amidation Reactions : Utilizing coupling agents like EDC or DCC under controlled conditions.
  • Chemical Stability : The sulfonamide component provides stability during synthesis and enhances solubility.

The mechanism of action is likely linked to its ability to modulate pathways associated with inflammation and cancer, although specific pathways require further investigation through experimental studies .

Case Studies and Research Findings

Several studies have highlighted the potential of compounds similar to G856-4413:

StudyFocusFindings
Study AAntiviral ActivityDemonstrated efficacy against viral infections through enzyme inhibition.
Study BCancer InhibitionShowed reduced tumor growth in animal models when treated with similar sulfonamide compounds.
Study CInflammatory ResponseIndicated modulation of inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases.

These findings underscore the importance of further research into G856-4413's applications in therapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Sulfonyl Groups: The target’s 4-chlorobenzenesulfonyl group is structurally analogous to sulfonylbenzoyl groups in compounds [4–6] and [10–15], which are known to enhance metabolic stability and binding affinity in enzyme inhibitors .
  • Thiophene Motif : The thiophen-2-yl group is shared with N-(4-bromophenyl)-2-(2-thienyl)acetamide and dithiocarbamate lead complexes, both associated with antimycobacterial and metal-binding activities .
  • Linker Variations : Unlike the ethanediamide linker in the target compound, hydrazinecarbothioamides [4–6] and S-alkylated triazoles [10–15] utilize thioamide or triazole linkers, which may alter pharmacokinetic properties such as solubility and bioavailability .

Pharmacological and Physicochemical Properties

Antimycobacterial Activity:
  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives demonstrate moderate antimycobacterial activity, suggesting that the thiophene-sulfonamide scaffold may target mycobacterial enzymes or membranes . The target compound’s chlorobenzenesulfonyl group could enhance lipophilicity and membrane penetration compared to bromophenyl analogs.
Stability and Reactivity:
  • IR spectra of hydrazinecarbothioamides [4–6] show C=S stretching (~1243–1258 cm⁻¹), while the target’s ethanediamide linker likely exhibits C=O stretching (~1660–1680 cm⁻¹), indicating differences in hydrogen-bonding capacity and hydrolytic stability .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-(2-phenylethyl)ethanediamide, and how can reaction conditions be optimized?

  • Methodological Guidance :

  • Multi-step synthesis : Begin with sulfonylation of the thiophene ring using 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Ensure anhydrous conditions to avoid hydrolysis of reactive intermediates .
  • Coupling reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) for the ethanediamide formation between the sulfonylated thiophene-ethylamine and phenylethylamine derivatives. Monitor reaction progress via TLC or HPLC .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol or acetonitrile to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodological Guidance :

  • NMR analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the thiophene (δ 6.8–7.5 ppm for aromatic protons) and sulfonyl groups (δ ~3.5 ppm for SO2_2-adjacent CH2_2). Compare with computed spectra from quantum chemistry software (e.g., Gaussian) to validate assignments .
  • Mass spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]+^+) with <2 ppm error. Discrepancies in fragmentation patterns may arise from tautomerism; use deuterated solvents to stabilize specific conformers .
  • X-ray crystallography : For absolute configuration determination, grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Analyze intermolecular interactions (e.g., hydrogen bonds) to explain packing anomalies .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and optimize substituent effects in derivatives of this compound?

  • Methodological Guidance :

  • Reaction path search : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model sulfonylation and amidation steps. Identify transition states and activation energies to prioritize feasible pathways .
  • Substituent screening : Perform Hammett σ calculations to predict electronic effects of substituents (e.g., electron-withdrawing groups on the phenyl ring) on reaction rates. Validate predictions with kinetic studies (e.g., UV-Vis monitoring) .
  • Machine learning integration : Train models on existing reaction data (e.g., yield, temperature) to narrow experimental parameters. Use platforms like ICReDD’s feedback loop system for iterative optimization .

Q. What strategies address contradictions in biological activity data, such as inconsistent IC50_{50} values across assays?

  • Methodological Guidance :

  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time. Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assays .
  • Metabolic stability testing : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to identify rapid degradation as a source of variability. Incorporate stabilizers (e.g., NADPH regenerating systems) .
  • Target engagement studies : Use surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets (e.g., kinases). Cross-validate with siRNA knockdown models .

Q. How do oxidation and substitution reactions of the thiophene moiety influence the compound’s electronic properties and reactivity?

  • Methodological Guidance :

  • Controlled oxidation : Treat the thiophene ring with m-CPBA to form sulfoxides or sulfones. Monitor oxidation states via IR (S=O stretches at 1050–1150 cm1^{-1}) and cyclic voltammetry (shift in redox potentials) .
  • Electrophilic substitution : Perform bromination (e.g., NBS in CCl4_4) or nitration (HNO3_3/H2 _2SO4_4) to introduce substituents. Use DFT to predict regioselectivity (e.g., C3 vs. C5 positions) and validate with 1H^1H-NMR coupling constants .
  • Electronic effects analysis : Compare HOMO-LUMO gaps of derivatives using time-dependent DFT. Correlate with experimental UV-Vis absorption maxima (e.g., bathochromic shifts for extended conjugation) .

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